3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
Description
3,4,5-Triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a triethoxy-substituted aromatic core and a complex side chain incorporating a 1-methylindolin-5-yl group and a piperidin-1-yl moiety.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N3O4/c1-5-34-26-18-23(19-27(35-6-2)28(26)36-7-3)29(33)30-20-25(32-14-9-8-10-15-32)21-11-12-24-22(17-21)13-16-31(24)4/h11-12,17-19,25H,5-10,13-16,20H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBYTBHLLLVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.
Introduction of Ethoxy Groups: Ethylation of the benzamide core to introduce ethoxy groups at the 3, 4, and 5 positions.
Attachment of the Indoline Moiety: The indoline moiety can be introduced through a nucleophilic substitution reaction.
Incorporation of the Piperidine Ring: The final step involves the attachment of the piperidine ring through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and receptor binding.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Diagnostic Tools: Potential use in diagnostic assays due to its specific binding properties.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of “3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound shares structural motifs with several benzamide derivatives, enabling comparisons based on substituent effects, conformational flexibility, and bioactivity. Key analogs include:
Functional Group Impact Analysis
- Triethoxy vs. Trihydroxy (THHEB): Replacing hydroxyl with ethoxy groups increases lipophilicity (predicted logP: ~3.5 vs. ~1.8) but reduces antioxidant efficacy due to diminished hydrogen-donating capacity .
- Piperidine vs.
- Chloro vs. Ethoxy Substitution (): Chlorine’s electronegativity may enhance binding to electron-rich enzyme active sites, whereas ethoxy groups prioritize passive membrane diffusion.
Pharmacokinetic and Physicochemical Properties
Hypothetical data based on structural analogs:
Research Findings and Limitations
- Antioxidant Activity: While THHEB demonstrates potent radical scavenging (IC₅₀ = 2.5 μM for superoxide), the triethoxy analog is likely less active due to reduced polarity, though its stability may favor in vivo applications .
- Synthetic Challenges: The indoline-piperidine side chain introduces steric hindrance, complicating synthesis compared to simpler analogs (e.g., ’s pyrrolidine derivatives) .
Biological Activity
Molecular Structure
The molecular formula of the compound is . The structure includes a benzamide core substituted with triethoxy groups and an indolin-piperidine moiety. This unique combination is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 358.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that compounds similar to 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide may interact with various biological targets, including receptors involved in neurotransmission and inflammatory pathways. The presence of the indolin and piperidine structures suggests potential activity as a central nervous system agent and anti-inflammatory compound.
Antimicrobial Activity
Recent studies have shown that related compounds exhibit significant antibacterial and antifungal properties. For example, derivatives of similar structures were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating efficacy comparable to established antibiotics .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Results indicate a notable reduction in cytokine levels, suggesting that the compound may modulate inflammatory responses effectively .
Study 1: Antibacterial Activity
In a comparative study, This compound was assessed alongside standard antibiotics. The results showed that it inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) comparable to commercial antibiotics like Imipenem and Nalidixic acid.
Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory properties of related compounds revealed that treatment with these compounds led to a significant decrease in edema in animal models of inflammation. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls .
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